4-(4-Methylpiperidyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWQRDGADJMULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888584 | |
| Record name | Pyridine, 4-(4-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80965-30-6 | |
| Record name | 4-(4-Methyl-1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80965-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(4-methyl-1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080965306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(4-methyl-1-piperidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-(4-methyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperidyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies for 4 4 Methylpiperidyl Pyridine and Analogs
De Novo Synthesis Approaches to the Piperidine (B6355638) Ring System
De novo synthesis provides a versatile pathway to the piperidine core, allowing for the introduction of various substituents and stereochemical control. illinois.educhemrxiv.org These methods can be broadly categorized into the reduction of aromatic pyridine (B92270) precursors and the cyclization of linear substrates.
One of the most direct and atom-economical methods for creating substituted piperidines is the catalytic reduction of the corresponding pyridine derivatives. sci-hub.se However, the aromaticity of the pyridine ring often necessitates activation or harsh reaction conditions for hydrogenation to occur. asianpubs.org
A range of transition metals are effective catalysts for the hydrogenation of pyridines. Noble metals like Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are commonly used. cjcatal.com For instance, a 5% Ru/C catalyst has demonstrated high activity, achieving complete conversion of pyridine to piperidine under conditions of 100 °C and 3.0 MPa of hydrogen pressure. cjcatal.com The reactivity of substituted pyridines can be influenced by electronic factors and the position of the substituent. cjcatal.comresearchgate.net One study found the order of hydrogenation reactivity to be: 2-methylpyridine (B31789) > pyridine > 4-methylpyridine (B42270) > 3-methylpyridine. researchgate.netresearchgate.net
To overcome the stability of the pyridine ring, a common strategy is its activation by quaternization to form a pyridinium (B92312) salt, which lowers the energy barrier for reduction. mdpi.com This allows the reaction to proceed under milder conditions. Besides direct hydrogenation, other transition-metal-catalyzed dearomatization reactions have been developed. For example, copper can catalyze the dearomatization of activated pyridine with nucleophiles like terminal alkynes, leading to dihydropyridine (B1217469) derivatives which can be subsequently reduced. thieme-connect.com
Table 1: Examples of Transition Metal-Catalyzed Pyridine Hydrogenation
| Catalyst System | Substrate | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5% Ru/C | Pyridine | Piperidine | Complete conversion and 100% selectivity achieved at 100°C and 3.0 MPa H₂. | cjcatal.com |
| PtO₂ | Substituted Pyridines | Substituted Piperidines | Hydrogenation proceeds effectively in glacial acetic acid as a protic solvent. | asianpubs.org |
| Ru-Pd/Ac | Methylpyridines | Methylpiperidines | Reactivity sequence: 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine. | researchgate.netresearchgate.net |
| CuBr·SMe₂/L13 | Pyridines | Dihydro-4-pyridones | Enantioselective dearomatization using Grignard reagents as nucleophiles. | thieme-connect.com |
Boron-based reagents offer a powerful metal-free alternative for pyridine reduction. The Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 or "BCF", is a particularly effective catalyst for the hydroboration/hydrogenation cascade reduction of pyridines. sci-hub.seresearchgate.net This method exhibits broad functional group tolerance, a significant advantage over many transition-metal-catalyzed reactions that can be intolerant of reducible groups like alkenes or carbonyls. sci-hub.se
The process typically involves the use of a borane (B79455) source, such as pinacolborane (HBpin), and proceeds through the formation of "frustrated Lewis pairs" (FLPs) with the pyridine substrate to activate molecular hydrogen. sci-hub.seresearchgate.net The reaction is highly effective for 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.se Mechanistic studies indicate that the pyridine substrate and the resulting piperidine product can both act as bases in cooperation with the borane catalyst to split H₂. sci-hub.se Other boron reagents like catecholborane (HBCat) and 9-borabicyclo[3.3.1]nonane (9-BBN) have been explored, but HBpin often provides superior yields. sci-hub.se Recently, Zintl clusters functionalized with boron have also been shown to catalyze the dearomatized reduction of pyridines. rsc.org
Table 2: Boron-Mediated Pyridine Reduction
| Catalyst/Reagent | Substrate Type | Product Selectivity | Key Features | Reference(s) |
|---|---|---|---|---|
| B(C6F5)₃ / HBpin | 2,3-Disubstituted Pyridines | High cis-selectivity | High functional group tolerance; cascade reaction. | sci-hub.se |
| ArF₂BMe / HBpin | Pyridines | 1,4-hydroboration | Forms a frustrated Lewis pair; highly chemo- and regioselective. | acs.org |
| [(BBN)P₇]²⁻ / HBpin | Pyridines, Quinolines | Dihydropyridine derivatives | Transition-metal-free reduction using a Zintl cluster catalyst. | rsc.org |
The synthesis of enantiomerically pure chiral piperidines is of high value for the pharmaceutical industry. nih.govnih.gov Asymmetric hydrogenation of pyridines and their derivatives represents one of the most efficient strategies to achieve this. dicp.ac.cnbohrium.com These methods typically rely on the hydrogenation of activated pyridinium salts in the presence of a chiral transition metal catalyst. nih.govacs.org
Iridium catalysts containing chiral P,N ligands, such as MeO-BoQPhos, have been successfully used for the asymmetric hydrogenation of N-benzyl pyridinium salts, affording α-heteroaryl piperidines with high enantioselectivity (up to 99.3:0.7 er). nih.gov Similarly, Ir/SegPhos catalytic systems have been employed for the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, leading to chiral piperidines with two adjacent stereocenters. acs.org Rhodium-catalyzed reactions have also been developed, including an asymmetric reductive transamination that uses a chiral primary amine to induce chirality on the piperidine ring during a transfer hydrogenation process, thus avoiding the need for a chiral catalyst or hydrogen gas. dicp.ac.cnbohrium.comresearchgate.net In addition to metal catalysis, chemo-enzymatic methods combining amine oxidases with ene-imine reductases have emerged as a powerful strategy for the asymmetric dearomatization of activated pyridines. nih.gov
Table 3: Asymmetric Hydrogenation for Chiral Piperidine Synthesis
| Catalyst System / Method | Substrate Type | Chirality Control | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ir-catalyst with MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | High enantioselectivity (up to 99.3:0.7 er) | First enantioselective hydrogenation of this substrate class. | nih.gov |
| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | High enantioselectivity and diastereoselectivity | Forms two contiguous stereocenters; scalable to gram quantities. | acs.org |
| [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium salts | Excellent diastereo- and enantio-selectivities | Asymmetric reductive transamination without a chiral catalyst. | dicp.ac.cnbohrium.comresearchgate.net |
| Chemo-enzymatic Cascade | N-substituted tetrahydropyridines | Precise stereochemistry | Combines amine oxidase and ene imine reductase biocatalysts. | nih.gov |
An alternative de novo strategy involves building the piperidine ring from a linear, non-cyclic precursor through an intramolecular cyclization reaction. This approach offers significant flexibility in designing the target molecule by incorporating desired functionalities into the linear starting material.
Metal catalysts can effectively mediate the intramolecular cyclization of substrates containing both an amine and an alkene moiety. A notable example is the cobalt-catalyzed radical cyclization of linear amino-aldehydes. nih.govscispace.commdpi.com This reaction proceeds via a cobalt(III)-carbene radical intermediate, which undergoes a ring-closure to form the piperidine structure in high yields. nih.govscispace.com However, this method can sometimes be accompanied by the formation of a linear alkene as a side product due to a competitive 1,5-hydrogen-atom transfer process. nih.govresearchgate.net
Other metals have also been utilized for this type of transformation. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com Palladium-catalyzed methods, such as the enantioselective aminochlorination of alkenes using a chiral pyridine-oxazoline (Pyox) ligand, provide access to structurally diverse 3-chloropiperidines via a 6-endo cyclization. organic-chemistry.org
Table 4: Metal-Catalyzed Intramolecular Cyclization for Piperidine Formation
| Catalyst System | Reaction Type | Substrate | Key Features | Reference(s) |
|---|---|---|---|---|
| [Co(TPP)] | Radical Cyclization | Linear amino-aldehydes | High-yielding formation of piperidines; can form alkene side products. | nih.govscispace.commdpi.com |
| Gold(I) Complex | Oxidative Amination | Non-activated alkenes | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | mdpi.com |
| Palladium / Pyox Ligand | Enantioselective Aminochlorination | Alkenylcarbamates | Provides chiral 3-chloropiperidines with excellent enantioselectivity. | organic-chemistry.org |
Intramolecular Cyclization Reactions for Piperidine Core Formation
Electrophilic Cyclization Approaches to Saturated Heterocycles
The construction of saturated heterocyclic rings, such as the 4-methylpiperidine (B120128) moiety, can be effectively achieved through electrophilic cyclization. This strategy involves the cyclization of an acyclic precursor containing a nucleophile and an electrophile. New synthetic approaches involving electrophilic cyclization have been developed for a variety of important heterocyclic systems. iastate.edu These methods are noted for their generality and have been applied to the synthesis of numerous medicinally and industrially significant heterocycles. iastate.edu
For the synthesis of substituted piperidines, this typically involves an amine nucleophile attacking an activated double bond or another electrophilic center within the same molecule. For instance, N-propargylic β-enaminones undergo facile electrophilic cyclization in the presence of iodine and a base to yield highly substituted pyridine derivatives, demonstrating the power of this approach for heterocycle synthesis. ijpsonline.com While this specific example leads to a pyridine, the underlying principle of an intramolecular electrophile-nucleophile reaction is central to forming saturated rings as well. The key is the selection of a suitable acyclic precursor that, upon activation, directs the cyclization to form the desired piperidine ring with control over substitution, such as the methyl group at the C-4 position.
Ring-Opening and Ring-Closing Approaches via Zincke Imine Intermediates
A sophisticated strategy for synthesizing N-substituted piperidines involves a pyridine ring-opening and subsequent ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov This method provides broad access to N-(hetero)arylpiperidines, which are common motifs in pharmaceuticals. chemrxiv.org The process begins with the activation of a pyridine ring, often with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium salt. nsf.gov This salt is then opened by a primary amine (such as a substituted aniline) or a secondary amine (like dibenzylamine) to form a linear azatriene species known as a Zincke imine. chemrxiv.orgnsf.govchemrxiv.org
Table 1: Ring-Opening of 2-Phenylpyridine with Various Amines Yields based on ¹H NMR of the crude reaction mixture using triphenylmethane (B1682552) as an internal standard.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Pyrrolidine | Ring-Opened Imine | 57 |
| 2 | Piperidine | Ring-Opened Imine | 65 |
| 3 | Morpholine | Ring-Opened Imine | 55 |
| 4 | Diisobutylamine | Ring-Opened Imine | 72 |
| 5 | Dibenzylamine | Ring-Opened Imine | 95 |
| Data sourced from a study on pyridine ring-opening reactions. nsf.gov |
Synthesis of the Pyridine Moiety and its Regioselective Functionalization
The synthesis and functionalization of the pyridine ring are critical for assembling the target molecule. Modern methods allow for precise control over the introduction of substituents at specific positions of the pyridine core.
Regio- and Stereoselective Alkylation of Pyridine-N-oxides
The activation of pyridines as their corresponding N-oxides is a powerful and well-established strategy to direct the regioselective introduction of substituents. semanticscholar.org Pyridine N-oxides are significantly more reactive towards both electrophiles and nucleophiles than the parent pyridine. semanticscholar.org The addition of Grignard reagents to pyridine N-oxides can be highly regioselective. nih.govorganic-chemistry.org For instance, the reaction of pyridine N-oxide with an alkyl Grignard reagent, followed by treatment with acetic anhydride, affords 2-substituted pyridines in good yields. organic-chemistry.orgorganic-chemistry.org This process proceeds through a dihydropyridine intermediate which is then aromatized. nih.gov
This approach allows for the synthesis of various alkyl-, aryl-, and alkenyl-substituted pyridines. nih.govorganic-chemistry.org By modifying the workup conditions, such as using DMF instead of acetic anhydride in the second step, the 2-substituted pyridine N-oxide can be isolated, enabling the synthesis of unsymmetrical 2,6-disubstituted pyridines. organic-chemistry.orgorganic-chemistry.org This method provides an efficient, high-yielding, and operationally simple route to functionalized pyridines without the need for transition metal catalysts. organic-chemistry.org
Table 2: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxide
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | 2-Phenylpyridine | 86 |
| 2 | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)pyridine | 81 |
| 3 | Phenylethynylmagnesium bromide | 2-(Phenylethynyl)pyridine | 78 |
| 4 | Ethylmagnesium bromide | 2-Ethylpyridine | 52 |
| Yields represent isolated products after reaction with Grignard reagent and subsequent treatment with acetic anhydride. organic-chemistry.org |
Directed C-4 Alkylation of Pyridines
The direct, position-selective C-4 alkylation of pyridines has historically been a significant challenge in heterocyclic chemistry, often resulting in mixtures of regioisomers. nih.govresearchgate.netnih.gov A modern solution to this problem involves the use of a removable blocking group on the pyridine nitrogen. nih.govchemrxiv.org A simple maleate-derived blocking group can be used to form a pyridinium species that directs Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.govresearchgate.net
This method is operationally simple, scalable, and compatible with a wide variety of pyridines and carboxylic acid alkyl sources. nih.govnih.gov The reaction proceeds under standard Minisci conditions, and the blocking group can be easily removed to afford the pure C-4 alkylated pyridine. nih.gov This strategy circumvents the need for pre-functionalized pyridines, such as 4-halopyridines, and represents a strategic shift by employing powerful C-H functionalization chemistry at an early stage of a synthesis. nih.govresearchgate.net This approach has been used to prepare numerous 4-alkylated pyridines, including those with quaternary carbon centers, which are valuable building blocks in medicinal chemistry. nih.gov
Table 3: Regioselective C-4 Alkylation of Pyridine using a Blocking Group Approach
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 |
| 2 | Pivalic acid | 4-tert-Butylpyridine | 80 |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 82 |
| 4 | Isobutyric acid | 4-Isopropylpyridine | 72 |
| Yields are for the isolated product over two steps (blocking group installation and C-4 alkylation/removal). nih.gov |
Direct Synthesis from N-Vinyl and N-Aryl Amides
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from acyclic precursors. A convergent, single-step procedure for synthesizing pyridine derivatives involves the direct condensation of N-vinyl or N-aryl amides with π-nucleophiles like alkynes. organic-chemistry.orgacs.org This methodology is enabled by the activation of the amide with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine. acs.orgnih.gov
The process is believed to proceed via the formation of a highly electrophilic intermediate from the amide, which then undergoes addition by the π-nucleophile, followed by annulation (ring formation) to yield the substituted pyridine. acs.org This method is compatible with a broad range of functional groups and provides rapid access to highly substituted pyridines with predictable regiochemical control. acs.orgnih.gov For instance, N-vinyl amides react with electron-rich acetylenes to furnish the corresponding pyridine derivatives in a single step. acs.org A two-step variation involves converting the amides into trimethylsilyl (B98337) alkynyl imines, which then undergo a ruthenium-catalyzed cycloisomerization to form the pyridine ring. researchgate.netorganic-chemistry.org
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki, Negishi)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds in modern organic synthesis. researchgate.netnih.govrsc.org These reactions are widely used in the pharmaceutical industry for the construction of complex molecules. researchgate.net In the context of 4-(4-Methylpiperidyl)pyridine synthesis, a Suzuki or Negishi coupling would typically involve the reaction of a 4-substituted pyridine with a piperidine-containing coupling partner.
For a Suzuki reaction, this could involve coupling a 4-pyridylboronic acid or ester with a 4-halo-4-methylpiperidine derivative, or more commonly, coupling a 4-halopyridine with a 4-methylpiperidylzinc reagent (in a Negishi coupling) or a 4-methylpiperidylboronic acid derivative. organic-chemistry.org The use of specialized phosphine (B1218219) ligands, such as X-Phos, can facilitate the coupling of heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org Similarly, Pd(NIXANTPHOS)-based catalysts have been developed for the arylation of C(sp³)–H bonds adjacent to the pyridine ring, demonstrating the power of palladium catalysis to form the crucial C-C bond linking the two heterocyclic fragments. nih.gov These methods are prized for their high functional group tolerance and reliability. researchgate.netnih.gov
Convergent Synthetic Methodologies for Multi-Substituted Systems
Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, offers a powerful approach to creating multi-substituted piperidine and pyridine systems. This strategy allows for the late-stage introduction of diversity, making it highly suitable for medicinal chemistry programs. chemrxiv.orgacs.org
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis for their ability to construct complex molecules from simple precursors in a single step, which is advantageous over linear, step-wise syntheses. semanticscholar.org These reactions are characterized by their operational simplicity, shorter reaction times, and reduced waste generation. semanticscholar.orgacs.orgresearchgate.net Various catalysts, including bismuth nitrate, have been employed to facilitate the one-pot synthesis of densely functionalized piperidine scaffolds at room temperature. dntb.gov.ua For instance, a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed for the diversity-oriented synthesis of highly functionalized piperidines. acs.org Similarly, three-component reactions of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides under microwave irradiation provide a rapid and environmentally friendly route to highly functionalized pyridines. mdpi.com
The efficiency of these one-pot procedures can be influenced by the choice of catalyst and reaction conditions. Phenylboronic acid has been utilized as a mild Lewis acid catalyst for the synthesis of highly substituted piperidines from anilines, 1,3-dicarbonyl compounds, and aromatic aldehydes at ambient temperatures. researchgate.net Another green approach involves the use of sodium lauryl sulfate (B86663) (SLS) as a catalyst in water for the condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org
Table 1: Comparison of Catalysts in One-Pot Piperidine Synthesis
| Catalyst | Key Features | Reaction Components | Reference |
|---|---|---|---|
| Bismuth Nitrate | Room temperature reaction | Aldehydes, Amines, etc. | dntb.gov.ua |
| Phenylboronic Acid | Mild Lewis acid, Ambient temperature | Anilines, 1,3-Dicarbonyls, Aldehydes | researchgate.net |
| Sodium Lauryl Sulfate (SLS) | Green, Aqueous media | Aldehydes, Amines, β-Ketoesters | semanticscholar.org |
| Cerium Ammonium Nitrate | Efficient for tetrahydropyridines | Aromatic aldehydes, Amines, Acetoacetic esters | semanticscholar.org |
| Zirconyl Chloride (ZrOCl₂·8H₂O) | Tandem reactions | Aromatic aldehydes, Amines, Acetoacetic esters | semanticscholar.org |
High-Throughput Experimentation in Chemical Library Generation
High-throughput experimentation (HTE) has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large libraries of compounds to identify new drug candidates. chemrxiv.orgchemrxiv.orgnih.govacs.org This approach is particularly valuable for exploring the structure-activity relationships (SAR) of scaffolds like this compound. chemrxiv.org
A general strategy for synthesizing N-(hetero)arylpiperidines using a pyridine ring-opening and ring-closing approach via Zincke imine intermediates is well-suited for HTE. chemrxiv.orgchemrxiv.orgnih.govacs.org This method allows for the generation of diverse piperidine libraries by varying the substituted pyridines and (heteroaryl)anilines used as starting materials. chemrxiv.orgnih.gov The resulting pyridinium salts can undergo various downstream reactions, including hydrogenation and nucleophilic additions, to produce a wide array of N-(hetero)arylpiperidine derivatives. chemrxiv.orgnih.govacs.org The compatibility of this platform with HTE allows for the rapid assessment of numerous medicinally relevant starting materials. chemrxiv.orgchemrxiv.orgnih.gov Until recently, chemical library designs for high-throughput screening were often limited to flat molecules with a high sp2-carbon content. universiteitleiden.nl
Diastereoselective and Enantioselective Synthetic Routes for Stereochemical Control
The control of stereochemistry is paramount in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities. For this compound and its analogs, which can possess multiple stereocenters, diastereoselective and enantioselective synthetic routes are crucial. researchgate.netnih.gov
Diastereoselective methods aim to control the relative configuration of multiple stereocenters. For instance, copper(I)-catalyzed reductive aldol (B89426) cyclizations of α,β-unsaturated amides with ketones have been used to prepare 4-hydroxypiperidin-2-ones with high diastereoselectivity. acs.org Similarly, photoredox-catalyzed α-amino C–H arylation has been shown to functionalize piperidines with high diastereoselectivity. nih.gov The diastereoselectivity in these reactions is often under thermodynamic control, with the observed product ratios correlating with the calculated relative energies of the diastereomers. nih.gov A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control of selectivity by altering the order of the reaction sequence. researchgate.net
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts or auxiliaries. For example, the enantioselective synthesis of piperidin-2-ones and piperidines can be accomplished through L-proline-catalyzed Mannich reactions to form enantiomerically enriched cyclization precursors. acs.org The kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral ligand like sparteine (B1682161) provides access to enantioenriched functionalizable piperidine fragments. acs.org Furthermore, enantioselective syntheses of various piperidine alkaloids have been reported starting from a common chiral lactam derived from phenylglycinol. researchgate.net
Specific Routes to this compound and Architecturally Related Structures
The construction of the this compound scaffold can be achieved through several specific synthetic strategies, with reductive amination and C-N cross-coupling reactions being among the most prominent.
Construction via Reductive Amination Reactions
Reductive amination is a widely used and powerful method for the formation of C-N bonds and is a key strategy for synthesizing amines. organic-chemistry.orgresearchgate.net It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org This method is directly applicable to the synthesis of this compound by reacting 4-pyridinecarboxaldehyde (B46228) with 4-methylpiperidine, followed by reduction.
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. researchgate.net Cobalt-based catalysts have been developed for the reductive amination of ketones to primary amines using hydrogen gas under mild conditions. d-nb.info Samarium diiodide in the presence of water has also been shown to effectively reduce pyridines to piperidines. clockss.org A patent describes a process for preparing (3R, 4R)-(1-benzyl-4-methylpiperidine-3-yl)-methylamine that includes a reductive amination step of 1-benzyl-4-methylpiperidine-3-one. google.com The transamination-imine reduction pathway offers a versatile method for creating diverse piperidine structures. sjtu.edu.cn
Strategies for Incorporating the 4-Methylpiperidine Moiety within Pyridine Scaffolds
The direct coupling of the 4-methylpiperidine ring to a pyridine scaffold is a common and versatile strategy. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. tandfonline.comacs.org
The Buchwald-Hartwig and Ullmann coupling reactions are frequently used for the N-arylation of piperidines. tandfonline.com These reactions involve the coupling of an amine (like 4-methylpiperidine) with an aryl halide or triflate (such as a 4-halopyridine) in the presence of a palladium or copper catalyst. tandfonline.comacs.org The choice of ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific substrates. For example, the N-arylation of piperidine with phenylboronic acid can be achieved via a Chan-Lam coupling reaction using a copper catalyst. tandfonline.com Palladium-catalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates, co-catalyzed by a copper(I) species, also provides a direct route to 4-arylpiperidines. nih.gov
Another approach involves the direct C-H functionalization of pyridines. A one-pot protocol for the C4-selective sulfonylation of pyridines has been reported, which proceeds via triflic anhydride activation and base-mediated addition of a sulfinic acid salt. researchgate.net While this example demonstrates C-S bond formation, similar strategies could potentially be adapted for C-N bond formation.
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure/Fragment |
|---|---|
| This compound | Target Molecule |
| 4-Methylpiperidine | Piperidine Fragment |
| Pyridine | Pyridine Fragment |
| 4-Pyridinecarboxaldehyde | Aldehyde Precursor |
| 4-Halopyridine | Halogenated Pyridine Precursor |
| Phenylboronic acid | Coupling Reagent |
| 1-Benzyl-4-methylpiperidine-3-one | Ketone Intermediate |
| (3R, 4R)-(1-Benzyl-4-methylpiperidine-3-yl)-methylamine | Chiral Amine Product |
| 4-Hydroxypiperidin-2-one | Piperidinone Intermediate |
| Zincke Imine | Reaction Intermediate |
| Meldrum's Acid | Reagent in MCR |
| Malononitrile | Reagent in MCR |
| N-Alkyl-2-cyanoacetamide | Reagent in MCR |
| β-Nitrostyrene | Reagent in MCR |
| Samarium Diiodide | Reducing Agent |
Chemical Transformations and Reactivity Profiles of 4 4 Methylpiperidyl Pyridine Derivatives
Dearomatization and Aromatization Dynamics of Pyridine (B92270) and Piperidine (B6355638) Ring Systems
The reversible transformation between aromatic and non-aromatic states of the pyridine ring is a key aspect of the reactivity of 4-(4-methylpiperidyl)pyridine derivatives. This dynamic process allows for the introduction of functionality and complexity to the core structure.
Catalytic Stereoselective Dearomatization of Pyridines to Dihydropyridines and Tetrahydropyridines
The dearomatization of the pyridine ring in derivatives of this compound is a powerful strategy for accessing three-dimensional piperidine and related saturated heterocyclic structures. nih.govnih.gov This transformation typically requires activation of the pyridine ring, as direct functionalization is challenging due to the inherent stability of the aromatic system. mdpi.com
One of the most effective methods for dearomatization involves the use of catalysts to achieve stereoselective additions. researchgate.netmdpi.com For instance, chiral copper complexes have been shown to catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to the formation of unstable N-silyl-1,4-dihydropyridines. mdpi.com These intermediates can then be further reduced to piperidines or oxidized back to the aromatic pyridine. mdpi.commdpi.com
The activation of the pyridine nitrogen is a common strategy to facilitate nucleophilic attack and subsequent dearomatization. mdpi.com This can be achieved by forming pyridinium (B92312) salts through reaction with various electrophiles, such as acyl or sulfonyl groups. mdpi.com These activated pyridinium species are more susceptible to nucleophilic addition, leading to the formation of dihydropyridine (B1217469) (DHP) derivatives. mdpi.com The choice of N-functionalization can influence the regioselectivity of the nucleophilic attack. mdpi.com For example, a bulky group at the C-3 position can direct nucleophiles to the C-6 position. mdpi.com
Recent advancements have also explored metal-free and organocatalytic methods for dearomatization. acs.org Furthermore, chemo-enzymatic cascades, combining chemical reduction with biocatalytic steps, have emerged as a stereoselective route to functionalized tetrahydropyridines. mdpi.com
| Catalyst/Reagent | Reactant | Product | Key Features | Reference |
| Chiral Copper Complex | Pyridine, Styrene, Dimethoxymethyl silane | N-silyl-1,4-dihydropyridine | C-4 regioselective, enantioselective | mdpi.com |
| N-Acylating/Sulfonylating Agents | Pyridine | N-Acyl/Sulfonylpyridinium Salt | Activation for nucleophilic attack | mdpi.com |
| Rhodium Catalyst | Pyridine-1(2H)-carboxylate, Boronic Acids | 3-substituted tetrahydropyridines | Asymmetric reductive Heck reaction | researchgate.net |
| Iridium Catalyst | Pyridines, Methanol, Formaldehyde | Reductively functionalized pyridines | Utilizes inexpensive feedstocks | acs.org |
Re-aromatization Pathways for Functionalized Pyridines
The re-aromatization of dearomatized pyridine derivatives is a crucial step in many synthetic sequences, allowing for the introduction of substituents onto the pyridine ring. researchgate.net This process often follows a dearomatization event where a nucleophile or electrophile has been added to the ring.
One common strategy involves a dearomatization-rearomatization cascade. researchgate.netrsc.org For example, the reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can form a 1,4-dipole, which then reacts with other species to form an intermediate that can be re-aromatized under acidic conditions. researchgate.net This sequence allows for the functionalization of the pyridine ring at positions that are not typically reactive. researchgate.net
Oxidative processes can also drive re-aromatization. mdpi.com For instance, 1,4-dihydropyridines, formed through nucleophilic addition, can be oxidized back to the corresponding substituted pyridines. mdpi.com This oxidation can be stereospecific. mdpi.com The choice of oxidant is critical to achieve the desired outcome without over-oxidation or side reactions.
Functional Group Interconversions on the Core Structure
The ability to modify the functional groups on the pyridine and piperidine rings, as well as any alkyl substituents, is essential for creating a diverse range of this compound derivatives.
Oxidation Reactions on Pyridine Rings and Alkyl Substituents
Oxidation of the pyridine ring typically occurs at the nitrogen atom to form a pyridine N-oxide. wikipedia.org This transformation can be achieved using peracids. wikipedia.org The resulting N-oxide activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. gcwgandhinagar.com For instance, electrophilic attack on pyridine N-oxide preferentially occurs at the 2- and 4-positions. quora.com
Oxidation can also be used to dearomatize the pyridine ring. Arenophile-mediated dearomatizations can introduce heteroatom functionalities directly onto the ring without prior activation, leading to the formation of dihydropyridine cis-diols and epoxides. nih.govnih.govacs.org
| Oxidizing Agent | Substrate | Product | Key Features | Reference |
| Peracids (e.g., RCO3H) | Pyridine | Pyridine N-oxide | Activation of the pyridine ring | wikipedia.org |
| Arenophile + Oxidant | Pyridine | Dihydropyridine cis-diol or epoxide | Direct introduction of heteroatoms | nih.govnih.govacs.org |
| Potassium Ferricyanide | β-substituted Pyridine Alkiodides | Pyridones | Oxidation of pyridinium salts | acs.org |
Nucleophilic and Electrophilic Additions to Pyridine Systems
The pyridine ring in this compound derivatives is generally susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, especially when activated. wikipedia.orgnih.gov Hard nucleophiles, such as organometallic reagents, tend to add to the 2-position. quimicaorganica.org The Chichibabin reaction is a classic example of nucleophilic addition to pyridine. quimicaorganica.org The regioselectivity of nucleophilic addition to pyridinium salts can be tuned to favor specific isomers. acs.org
Electrophilic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comquimicaorganica.org When it does occur, it typically favors the 3- and 5-positions. quimicaorganica.org To enhance reactivity towards electrophiles, the pyridine ring can be activated by conversion to the corresponding N-oxide. gcwgandhinagar.com Friedel-Crafts alkylations and acylations are generally not feasible as the reagents react with the nitrogen atom. quimicaorganica.org
Conjugate addition reactions can occur with olefinic pyridine derivatives, where the pyridine ring acts as a Michael acceptor. nih.gov The resulting anionic intermediates can be trapped with various electrophiles. nih.gov
| Reaction Type | Reagent | Position of Attack | Key Features | Reference |
| Nucleophilic Addition | Hard Nucleophiles (e.g., Organometallics) | 2-position | Leads to 1,2-dihydropyridines | quimicaorganica.org |
| Nucleophilic Addition | Softer Nucleophiles on Pyridinium Salts | 2- or 4-position | Regioselectivity can be tuned | acs.org |
| Electrophilic Substitution | Nitrating/Sulfonating agents | 3- and 5-positions | Requires harsh conditions | quimicaorganica.org |
| Electrophilic Substitution on N-oxide | Various Electrophiles | 2- and 4-positions | Enhanced reactivity | gcwgandhinagar.comquora.com |
| Conjugate Addition | Organolithium Nucleophiles | β-position of vinyl group | Forms stabilized anionic intermediate | nih.gov |
Skeletal Rearrangements and Editing of Pyridine and Piperidine Frameworks
Skeletal editing provides a powerful tool for the precise modification of the core ring structures of complex molecules like this compound, enabling rapid diversification. researchgate.net These strategies involve the insertion, deletion, or rearrangement of atoms within the heterocyclic frameworks. researchgate.net
One approach involves a dearomatization-cycloaddition-rearomatizing retrocycloaddition sequence to transform pyridines into substituted benzenes and naphthalenes. researchgate.net This method allows for the defined placement of substituents based on the cycloaddition components. researchgate.net
Another innovative skeletal editing strategy enables the conversion of pyridines into pyridazines through a direct carbon-to-nitrogen atom replacement. nih.gov This is achieved by introducing an azide (B81097) at the ortho position, followed by a photoinitiated rearrangement of an N-amino-2-azidopyridinium cation. nih.gov This transformation bridges the synthetic gap between these two important classes of heterocycles. nih.gov
Ring contraction of pyridines to pyrrolidines has also been demonstrated, offering a route to valuable but synthetically challenging smaller ring systems. researchgate.net These transformations highlight the versatility of the pyridine scaffold in accessing diverse molecular architectures.
Cycloaddition and Subsequent Cycloreversion Reactions for Molecular Framework Manipulation
Cycloaddition reactions, particularly the [4+2] cycloaddition or Diels-Alder reaction, are powerful tools for the construction of six-membered rings with high stereoselectivity. nih.govrsc.org In the context of pyridine chemistry, these reactions can be employed to build the pyridine ring itself or to further functionalize a pre-existing pyridine derivative. The intramolecular version of the Diels-Alder reaction is often favored as it can proceed with greater ease and under milder conditions due to entropic assistance. mdpi.com
A particularly relevant strategy for synthesizing highly substituted pyridines is the inverse-electron-demand Diels-Alder reaction. acsgcipr.org This approach involves the reaction of an electron-poor diene, such as a 1,2,4-triazine (B1199460) or a substituted pyrimidine (B1678525), with an electron-rich dienophile. acsgcipr.org The initial [4+2] cycloaddition adduct is often unstable and undergoes a subsequent cycloreversion (or retro-Diels-Alder) reaction, leading to the extrusion of a small, stable molecule like nitrogen (N₂) or a nitrile (RCN). This process results in the formation of a dihydropyridine intermediate, which then aromatizes to the final pyridine product. acsgcipr.org
While direct cycloaddition onto the this compound ring is challenging, its derivatives can be synthesized using these methods. For instance, a suitably chosen enamine or alkyne could react with a 1,2,4-triazine to construct the core pyridine structure, which could then be further elaborated to include the 4-methylpiperidyl substituent. The versatility of this approach allows for the regioselective synthesis of a wide array of substituted pyridines that would be difficult to access through other means. researchgate.net
| Diene Type | Dienophile Partner | Key Reaction Type | Resulting Framework | Reference |
|---|---|---|---|---|
| 1,2,4-Triazine | Enamine | Inverse-Electron-Demand Diels-Alder | Substituted Pyridine (after N₂ extrusion) | acsgcipr.org |
| 1,2-Diazine (Pyridazine) | Alkyne (intramolecular) | Intramolecular [4+2] Cycloaddition | Fused Benzonitrile (after N₂ extrusion) | mdpi.com |
| 1-Azadiene | Alkyne | Hetero-Diels-Alder | Substituted Dihydropyridine/Pyridine | rsc.org |
| α,β-Unsaturated Thioaldehyde | Alkene | [4+2] Cycloaddition | Thiopyran Derivative | rsc.org |
Ring Transformations Leading to Novel Heterocyclic Architectures
Ring transformation reactions offer a sophisticated strategy for converting one heterocyclic system into another, effectively enabling a "scrap and build" approach to molecular synthesis. nih.gov This method is particularly useful for synthesizing functionalized pyridines from other, more readily available heterocyclic precursors like pyrimidines. researchgate.net The general mechanism involves the nucleophilic attack on an electron-deficient heterocyclic ring, which initiates a sequence of ring-opening and ring-closing events to furnish a new heterocyclic core. nih.govwur.nl
A well-documented example is the conversion of 5-nitropyrimidine (B80762) into various pyridine derivatives. researchgate.net Due to the electron-withdrawing nitro group, the pyrimidine ring is highly susceptible to nucleophilic attack. Reaction with carbanions generated from CH-active compounds, such as malononitrile (B47326) or various ketones, leads to the formation of substituted pyridines. researchgate.net The mechanism involves the initial addition of the nucleophile to the pyrimidine ring, followed by the cleavage of the ring and subsequent re-cyclization where atoms from the nucleophile are incorporated into the newly formed pyridine ring. researchgate.netwur.nl
For example, the reaction of 5-nitropyrimidine with ketones in the presence of a base can yield 5-nitropyridine derivatives. researchgate.net Similarly, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for these transformations, serving as a synthetic equivalent for the unstable nitromalonaldehyde (B3023284) and reacting with a ketone and an ammonia (B1221849) source in a three-component reaction to yield nitropyridines. nih.gov These methods provide a powerful route to novel pyridine architectures that could be precursors or analogues to the this compound family.
| Starting Heterocycle | Reagent(s) | Key Transformation | Resulting Heterocyclic Product | Reference |
|---|---|---|---|---|
| 5-Nitropyrimidine | Malononitrile / Base | Pyrimidine to Pyridine | 2-Amino-5-nitropyridine-3-carbonitrile | researchgate.net |
| 5-Nitropyrimidine | Acetone / Triethylamine | Pyrimidine to Pyridine | 2,6-Dimethyl-5-nitropyridine | researchgate.net |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone / Ammonium (B1175870) Acetate | Pyridone to Pyridine/Aniline | Substituted Nitropyridines / Nitroanilines | nih.gov |
| Quinazoline | Malononitrile / Base | Pyrimidine to Pyridine | 2-Aminoquinoline-3-carbonitrile | researchgate.net |
Coordination Chemistry and Ligand Design with 4 4 Methylpiperidyl Pyridine and Its Analogs
4-(4-Methylpiperidyl)pyridine as a Ligand in Transition Metal Complexes
The presence of two distinct nitrogen donor atoms within the this compound framework allows for versatile coordination behavior with transition metals. The electronic and steric properties of the pyridine (B92270) and piperidine (B6355638) rings dictate its function as a ligand.
Pyridine and piperidine, the two core components of this compound, exhibit fundamentally different properties as ligands.
Pyridine: As a ligand, pyridine is a weak π-acceptor and a Lewis base. wikipedia.org The nitrogen atom is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the aromatic ring, available for donation to a metal center. jscimedcentral.com This aromatic system allows for π-backbonding, where the metal can donate electron density back into the ligand's π* orbitals. Pyridine is considered a ligand of intermediate softness in the context of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Its coordination to a metal center is influenced by factors like the metal's oxidation state, d-electron count, and the presence of other ligands. wikipedia.org
Piperidine: In contrast, piperidine is a saturated heterocycle, making it a stronger σ-donor and a harder base compared to pyridine. The nitrogen atom in piperidine is sp³-hybridized, and its lone pair is more basic. The interaction of piperidine with transition metal centers is of significant interest as a model for the chemisorption step in industrial hydrodenitrogenation (HDN) reactions. rsc.org However, stable metal complexes of piperidine are relatively scarce compared to the extensive coordination chemistry of pyridines. rsc.org
The dual nature of this compound, possessing both a pyridine and a piperidine nitrogen, suggests it can act as a versatile ligand. The pyridine nitrogen offers a site for coordination typical of aromatic N-heterocycles, while the piperidine nitrogen provides a more basic, flexible, and sterically accessible donor site. The methyl group on the piperidine ring introduces additional steric bulk, which can influence the geometry and stability of the resulting metal complexes.
Table 1: Comparative Properties of Pyridine and Piperidine as Ligands
| Property | Pyridine | Piperidine |
|---|---|---|
| Hybridization of N | sp² | sp³ |
| Basicity (pKa of conjugate acid) | 5.25 wikipedia.org | ~11.2 |
| Bonding | σ-donor, weak π-acceptor wikipedia.org | Strong σ-donor |
| HSAB Classification | Intermediate wikipedia.org | Hard Base |
| Steric Profile | Planar, relatively unhindered | Flexible, chair/boat conformations |
The geometry of coordination complexes is determined by the number and arrangement of ligands around the central metal atom or ion. numberanalytics.com Ligands can impose their preferred coordination geometry on a metal center, especially if they are rigid or semi-rigid. libretexts.org
In the case of this compound, several coordination modes are possible:
Monodentate Coordination: The ligand can bind to a single metal center through either the pyridine nitrogen or the piperidine nitrogen. Coordination through the pyridine nitrogen is more common due to the well-established coordination chemistry of pyridines. wikipedia.org
Bridging Coordination: The ligand could potentially bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the piperidine nitrogen to another. This would lead to the formation of polynuclear or coordination polymer structures.
The resulting geometries of complexes involving pyridine or piperidine ligands are diverse and include octahedral, tetrahedral, and square planar arrangements. wikipedia.org For example, complexes of the type [MCl₂(py)₄]ⁿ⁺ often exhibit an octahedral geometry with the chloride ligands in a trans configuration. wikipedia.org Tetrahedral complexes like [M(py)₄]ⁿ⁺ (M = Cu⁺, Ni²⁺) and square planar complexes such as [M(py)₄]ⁿ⁺ (M = Pd²⁺, Pt²⁺) are also well-known. wikipedia.org The specific geometry adopted by a complex with this compound would depend on the metal ion, its coordination number, and the steric and electronic influence of other ligands in the coordination sphere. solubilityofthings.com
Synthesis and Characterization of Metal-Ligand Complexes
The synthesis of metal complexes with pyridine and piperidine-containing ligands often involves the reaction of a metal salt with the ligand in an appropriate solvent. jscimedcentral.com Characterization typically relies on techniques such as X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), and elemental analysis.
Studies comparing the coordination of pyridine versus piperidine to the same metal center provide insight into their relative bonding affinities. For instance, iridium complexes of the type [Ir(H)₂(η¹-N-L)₂(PPh₃)₂]PF₆ have been synthesized with L being pyridine, isoquinoline (B145761) (a pyridine analog), and piperidine. rsc.org These studies are valuable for modeling the interactions relevant to catalytic processes like HDN. rsc.org
The interaction between a metal and the pyridine ring is primarily through the nitrogen lone pair, but cation-π interactions with the aromatic ring can also occur, especially with soft metal ions like Ag⁺. nih.gov In contrast, the interaction with piperidine is a more classical Lewis acid-base interaction. Research on metal-centered hydrophobic pockets has shown selective recognition of pyridine over piperidine, highlighting the subtle differences in their interaction profiles. nih.gov The thermodynamics of pyridine coordination have been extensively studied, revealing that affinity for pyridine versus a solvent like DMSO increases as the metal changes from palladium to platinum. nih.gov
Pyridine ligands have been successfully incorporated into more complex inorganic structures, such as cluster polysulfide complexes. These compounds are of interest for their diverse structural motifs and potential applications in materials science and catalysis. nasa.govresearchgate.net
A notable example is the formation of a four-copper polysulfide cluster, Cu₄S₁₀(4-methylpyridine)₄, synthesized by the reaction of Cu₂S with excess sulfur in 4-methylpyridine (B42270). nasa.gov This complex features two pentasulfide chains linking four copper(I) ions, with each copper atom also coordinated to a 4-methylpyridine ligand. nasa.gov The 4-methylpyridine ligand in this structure is a close analog to the pyridine moiety in this compound, suggesting that similar cluster formations could be achievable with this bifunctional ligand. The synthesis of such complexes demonstrates the utility of pyridine-based ligands in stabilizing complex inorganic clusters.
Table 2: Selected Structural and Spectroscopic Data for Cu₄S₁₀(4-methylpyridine)₄
| Parameter | Value | Reference |
|---|---|---|
| Symmetry | Approximate S₄ | nasa.gov |
| UV-Vis Absorption (λ_max) | 334 nm | nasa.gov |
| Cyclic Voltammetry (Oxidation) | +0.04 V vs. SCE | nasa.gov |
| Cyclic Voltammetry (Reduction) | -0.34 V vs. SCE | nasa.gov |
Influence of Ligand Structure on Coordination Properties
The structure of a ligand has a profound influence on the properties of the resulting coordination compound, affecting its geometry, stability, and reactivity. numberanalytics.comrsc.org In this compound, the combination of the rigid, aromatic pyridine ring and the flexible, saturated piperidine ring, along with the steric bulk of the methyl group, creates a unique ligand framework.
Electronic Effects and π-Back Donation in Pyridine-Metal Interactions
The electronic properties of the pyridine ligand can be systematically tuned by introducing substituents on the pyridine ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its σ-donor capability. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, weakening the σ-donation but potentially enhancing the π-acceptor character of the ring.
Research on tetra-aza pyridinophanes has demonstrated that substitution at the 4-position of the pyridine ring provides a direct method for regulating the electronic properties of the metal center. nih.gov A study of iron complexes with a series of 12-membered tetra-aza pyridinophane ligands, modified with various substituents at the 4-position, revealed a direct correlation between the electronic nature of the substituent and the redox potential of the iron center. nih.gov As the electron-withdrawing strength of the substituent increased, the redox potential of the metal complex shifted to more positive values. nih.gov This relationship underscores the ability to control the electronic properties of the metal center independently of its coordination geometry. nih.gov
The phenomenon of π-back donation is critical in understanding the bonding in many pyridine-metal complexes. In copper(II) complexes with 4-methylpyridine (4-Mepy), for example, evidence of π-back bonding has been observed. researchgate.netresearchgate.net Analysis of the vibrational spectra of Cu₄OBrₙCl(₆₋ₙ)(4-Mepy)₄ complexes indicated that the 4-Mepy ligands could behave as either prevailing donors or acceptors, with negative partial charges on the ligand suggesting significant π-back bonding from the Cu(II) atoms. researchgate.net This back-donation is stimulated by a suitable orientation of the pyridine ring within the trigonal bipyramidal geometry of the complex. researchgate.net Charge-displacement analysis across various metal carbonyl complexes has quantitatively shown that while σ-donation is relatively constant, the extent of π-back donation is highly variable and correlates strongly with changes in ligand bond lengths and vibrational frequencies. rsc.org
| Substituent (X) on Pyridine Ring | Fe(III)/Fe(II) Redox Potential (mV vs. Ag/AgCl) | General Electronic Effect |
|---|---|---|
| -N(CH₃)₂ | -450 | Strong Electron-Donating |
| -OCH₃ | -380 | Electron-Donating |
| -CH₃ | -350 | Weak Electron-Donating |
| -H | -330 | Neutral |
| -Cl | -298 | Weak Electron-Withdrawing |
| -CN | -150 | Strong Electron-Withdrawing |
Role of Conformational Rigidity and Basicity in Pyridine-Containing Macrocycles
Incorporating a pyridine nucleus into a macrocyclic framework, such as in polyazamacrocycles, imparts significant structural and chemical properties to the ligand. Two of the most important features are increased conformational rigidity and the ability to tune the ligand's basicity. uniovi.es
The inclusion of the planar, aromatic pyridine ring into a flexible polyamine macrocycle introduces a considerable degree of conformational rigidity. uniovi.es This pre-organizes the ligand for metal coordination, reducing the entropic penalty associated with complexation and often leading to enhanced thermodynamic stability and kinetic inertness of the resulting metal complexes. uniovi.es Structural characterization of metal complexes with pyridine-containing 12-membered macrocycles frequently reveals the ligand adopting a folded conformation to accommodate the metal ion within a specific coordination geometry, such as square-based pyramidal or octahedral. researchgate.net This rigidity is a crucial factor when designing stable complexes for applications such as medical imaging contrast agents. uniovi.es
The basicity of the macrocycle is also profoundly influenced by the pyridine unit. The pyridine nitrogen is weakly basic, with the lone pair of electrons in an sp²-hybridized orbital not participating in the aromatic π-system, making them available for protonation or metal coordination. stackexchange.combhu.ac.in Its basicity is generally lower than that of aliphatic amines, where the nitrogen is sp³-hybridized, but higher than that of pyrrole, where the nitrogen lone pair is part of the aromatic sextet. stackexchange.comlibretexts.org
| Compound | Nitrogen Hybridization | pKa of Conjugate Acid | Key Feature |
|---|---|---|---|
| Pyrrolidine | sp³ | 11.3 | Aliphatic amine, lone pair localized. |
| Pyridine | sp² | 5.25 | Aromatic, lone pair in sp² orbital, not in π-system. |
| Aniline | sp² | 4.6 | Lone pair delocalized into aromatic ring. |
| Pyrrole | sp² | -3.8 | Aromatic, lone pair is part of the 6π electron system. |
Advanced Spectroscopic and Computational Research on 4 4 Methylpiperidyl Pyridine
Advanced Spectroscopic Characterization Techniques
The molecular structure and properties of 4-(4-Methylpiperidyl)pyridine have been extensively investigated using a variety of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the compound's atomic arrangement, vibrational characteristics, electronic behavior, and solid-state packing.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. ethernet.edu.et Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the pyridine (B92270) and piperidine (B6355638) ring protons and carbons. ethernet.edu.etnih.govipb.pt
In ¹H NMR spectroscopy, the signals corresponding to the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), while the protons of the methyl and piperidyl groups are found in the aliphatic region (δ 0.5-4.0 ppm). chemicalbook.comchemicalbook.comresearchgate.net The chemical shifts and coupling constants (J-values) between adjacent protons are crucial for determining their relative positions. ipb.pt For instance, the distinct chemical shifts for the α and β protons of the pyridine ring provide insight into the electronic effects of the piperidyl substituent. nsf.gov
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substitution pattern, while the signals for the piperidine ring and the methyl group appear at higher fields. researchgate.net The combination of ¹H and ¹³C NMR data, often supported by two-dimensional NMR techniques like COSY, HSQC, and HMBC, enables a complete and detailed structural assignment of this compound. nih.gov
Table 1: Representative ¹H NMR Data for 4-Methylpiperidine (B120128) Moiety
| Assignment | Chemical Shift (ppm) |
|---|---|
| H-3 | 3.026 |
| H-2 | 2.569 |
| H-1 | 1.84 |
| H-4 | 1.608 |
| H-5 | 1.451 |
| H-6 | 1.077 |
| CH₃ | 0.911 |
Data obtained from typical spectra and may vary based on solvent and experimental conditions. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Pyridine Moiety
| Assignment | Chemical Shift (ppm) |
|---|---|
| C-4 | 150.3 |
| C-2, C-6 | 150.0 |
| C-3, C-5 | 121.0 |
Data obtained from typical spectra and may vary based on solvent and experimental conditions. rsc.org
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound. mdpi.comnih.govnih.gov These methods probe the vibrational modes of the molecule, providing characteristic bands that are unique to its structure and bonding. mdpi.comnih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of vibrational modes such as stretching and bending. researchgate.net Characteristic peaks in the FT-IR spectrum can be assigned to specific functional groups, such as the C-H stretching vibrations of the methyl and piperidyl groups, and the C=C and C=N stretching vibrations within the pyridine ring. researchgate.net
Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. epequip.com It provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. epequip.comnih.gov For instance, the ring breathing modes of the pyridine and piperidine rings often give rise to strong Raman signals. The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the confirmation of the molecular structure and providing insights into intermolecular interactions in the solid state. ebi.ac.uk
Table 3: Selected FT-IR Vibrational Frequencies for Related Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching (piperidine) | 3283 |
| C-H Stretching (CH₂) | 2924 |
| C=O Stretching (amide) | 1647 |
| C-N Stretching | 1381 |
| C-O Stretching | 1024 |
Data is illustrative and based on related structures containing similar functional groups. mdpi.comresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis) and Electrochemical Studies (Cyclic Voltammetry)
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the this compound molecule. rsc.org The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The absorption bands are typically associated with π → π* and n → π* transitions within the pyridine ring. researchgate.net The position and intensity of these bands can be influenced by the solvent and the electronic nature of the substituents. rsc.org
Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound. utexas.edu It provides information about the potentials at which the molecule can be oxidized or reduced. nih.gov These electrochemical processes are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov By analyzing the cyclic voltammogram, researchers can determine the stability of the molecule towards electron transfer reactions and gain insights into its electronic structure.
X-ray Crystallography for Solid-State Structure Determination (Single Crystal and Powder Diffraction)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Both single-crystal and powder X-ray diffraction (XRD) techniques are invaluable for characterizing this compound.
Single-crystal X-ray diffraction provides the most detailed structural information, including bond lengths, bond angles, and torsional angles with high precision. pulstec.netcreative-biostructure.com This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays to produce a diffraction pattern. ub.eduwhiterose.ac.uk Analysis of this pattern allows for the complete elucidation of the crystal structure, revealing the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. mdpi.com
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. mdpi.comlibretexts.org While it does not provide the same level of detail as single-crystal XRD, it is a rapid and powerful technique for phase identification and for determining the unit cell parameters of a crystalline solid. libretexts.orgresearchgate.net The PXRD pattern is a unique fingerprint of a crystalline compound and can be used to assess sample purity and study crystalline transformations. mdpi.com
Theoretical and Computational Chemistry Approaches
In conjunction with experimental techniques, theoretical and computational chemistry methods play a crucial role in understanding the properties of this compound at the molecular level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and predict various properties of molecules. nih.govnist.gov DFT calculations can provide valuable insights into the geometry, vibrational frequencies, and electronic properties of this compound. researchgate.net
By solving the Kohn-Sham equations, DFT can be used to optimize the molecular geometry, yielding theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov Furthermore, DFT calculations can predict the vibrational frequencies, which can be used to assign the experimental bands observed in FT-IR and Raman spectra. nih.govebi.ac.uk
DFT is also instrumental in modeling the electronic properties of the molecule, such as the energies of the HOMO and LUMO. researchgate.net The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic absorption spectrum of the molecule. These theoretical predictions can be correlated with experimental findings from cyclic voltammetry and UV-Vis spectroscopy. nih.gov
Geometry Optimization and Electronic Property Calculation
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the most stable three-dimensional structure of this compound. Geometry optimization calculations, often employing basis sets like 6-311G(d,p), reveal the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The piperidine ring typically adopts a stable chair conformation, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance. The linkage to the pyridine ring also occurs at an equatorial position. The pyridine ring itself is planar. Analysis of the electronic properties derived from these calculations, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), provides critical information. The nitrogen atom in the pyridine ring, being highly electronegative, creates a region of lower electron density on the aromatic ring, influencing its reactivity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Geometric Parameters for this compound (Illustrative) This table is illustrative and based on typical values for related structures. Actual values would be derived from specific DFT calculations.
| Parameter | Value |
|---|---|
| C-N (Pyridine) Bond Length | ~1.34 Å |
| C-C (Pyridine) Bond Length | ~1.39 Å |
| C-N (Piperidine) Bond Length | ~1.47 Å |
| C-C (Piperidine) Bond Length | ~1.53 Å |
| C-C-N (Pyridine) Angle | ~123.8° |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical investigations into the reaction mechanisms involving this compound allow for a detailed understanding of its chemical transformations. Computational modeling can map out the potential energy surface for a given reaction, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the transition states—the highest energy points along the reaction coordinate—and any reaction intermediates.
For instance, in nucleophilic substitution reactions at the pyridine ring, calculations can determine the activation energy barriers for the attack of a nucleophile. Transition state theory calculations help in understanding the effect of substituents on reaction rates. By analyzing the geometry and electronic structure of the transition state, researchers can gain insights into the factors that stabilize or destabilize it, thereby controlling the reaction's feasibility and speed. These computational approaches are crucial for predicting reactivity and designing new synthetic routes.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in a solvent or interacting with a biological target.
These simulations show the dynamic equilibrium between different conformations of the piperidine ring, such as chair and boat forms, and the rotation around the bond connecting the piperidine and pyridine rings. The stability of these conformations can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) over the simulation time. Furthermore, MD is used to study non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are critical for understanding how the molecule might bind to a receptor or self-assemble.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the nature of chemical bonds within this compound based on the topology of the electron density. QTAIM partitions the molecule into atomic basins, allowing for a rigorous definition of atoms and the bonds connecting them.
The analysis focuses on bond critical points (BCPs), which are locations where the electron density is at a minimum between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. For the C-C and C-N bonds within the pyridine and piperidine rings, the analysis typically indicates strong covalent character. The interaction between the two rings is also analyzed to understand the degree of electronic communication. QTAIM can also identify weaker non-covalent interactions, providing a complete picture of the bonding within the molecule.
Table 2: QTAIM Parameters for Bonds in a Pyridine-like System (Illustrative) This table is illustrative. Specific values for this compound require dedicated QTAIM calculations.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| C=N (Aromatic) | > 0.30 | < 0 | Polar Covalent |
| C-C (Aliphatic) | ~ 0.25 | < 0 | Covalent |
In Silico Studies for Structure-Activity Relationship (SAR) Exploration in Chemical Design
In silico methods are pivotal in exploring the structure-activity relationships (SAR) of this compound and its analogues for potential applications, such as in drug design. Techniques like quantitative structure-activity relationship (QSAR) modeling correlate variations in the chemical structure with changes in biological activity.
By creating a library of virtual derivatives of this compound with different substituents, researchers can use computational tools to predict their properties and activities. Molecular docking studies, for example, can predict the binding mode and affinity of these compounds to a specific protein target. These in silico screening approaches help identify key structural features responsible for a desired effect and guide the synthesis of new compounds with improved potency and selectivity, significantly accelerating the design and discovery process.
Applications in Medicinal Chemistry and Materials Science As a Chemical Scaffold
Medicinal Chemistry Applications (as a Chemical Scaffold)
The integration of the 4-(4-methylpiperidyl)pyridine scaffold into drug discovery programs leverages the well-established roles of its constituent rings, offering a versatile platform for the design of new molecular entities with tailored pharmacological profiles.
Pyridine (B92270) and Piperidine (B6355638) as Privileged Scaffolds in Modern Drug Discovery
Both pyridine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry, a term that describes molecular frameworks that can provide ligands for more than one type of receptor or enzyme. medchem-ippas.eugoogle.com.pg These scaffolds are frequently observed in biologically active molecules and approved drugs. medchem-ippas.eu The pyridine ring, a six-membered aromatic heterocycle, is a common feature in numerous natural products and pharmaceuticals. prepchem.comnasa.govmdpi.com Its presence can significantly influence a drug's properties, including its biochemical potency, metabolic stability, and permeability. dovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-target binding. dovepress.com
Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent heterocyclic motifs in FDA-approved drugs. researchgate.net Piperidine-containing compounds are integral to a wide array of pharmaceuticals, demonstrating its importance as a core structural component. researchgate.netsmolecule.com The combination of these two privileged scaffolds in this compound results in a building block with significant potential for the development of new therapeutic agents. taylorfrancis.comroutledge.com
A notable example of a drug class where such scaffolds are prevalent is in agents targeting the central nervous system. The inherent properties of the piperidine moiety often contribute to favorable pharmacokinetic profiles for CNS penetration.
Design of Analogues and Scaffold Re-evolution Strategies in Pharmaceutical Research
The this compound scaffold is an excellent starting point for the design of analogues and the application of scaffold re-evolution strategies in pharmaceutical research. nih.gov Scaffold hopping, a key strategy in drug discovery, involves modifying a central core structure to generate novel chemotypes with improved properties. nih.gov The this compound structure allows for systematic modifications at various positions on both the pyridine and piperidine rings.
For instance, derivatives of this compound have been synthesized and investigated for their potential as inhibitors of various biological targets. In one study, a derivative, (6-Methyl-8-(pyridin-4-yl)Imidazo[1,2-a]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone, was synthesized as part of a series of PI3Kα inhibitors. tandfonline.com Another example is the synthesis of 2-((4-Methylpiperidin-1-yl)methyl)-4-(4-(trifluoromethyl)phenyl)pyridine, which was identified as part of a library of MmpL3 inhibitors for potential antitubercular agents. nih.gov
These examples highlight how the this compound core can be elaborated with different functional groups to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The synthesis of such derivatives often involves standard organic chemistry reactions, such as reductive amination, to connect the 4-methylpiperidine (B120128) moiety to a pyridine-containing fragment. nih.gov
Table 1: Examples of this compound Derivatives in Medicinal Chemistry Research
| Derivative Name | Therapeutic Target/Application | Research Focus |
| (6-Methyl-8-(pyridin-4-yl)Imidazo[1,2-a]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone | PI3Kα inhibitor | Anticancer agent development |
| 2-((4-Methylpiperidin-1-yl)methyl)-4-(4-(trifluoromethyl)phenyl)pyridine | MmpL3 inhibitor | Antitubercular agent discovery |
Role of the Scaffold in Influencing Pharmacokinetic and Pharmacodynamic Attributes
The physicochemical properties of the this compound scaffold play a crucial role in determining the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what the drug does to the body) attributes of a potential drug molecule. nih.govmsdmanuals.com The incorporation of a basic nitrogen atom in the piperidine ring can influence a compound's solubility, lipophilicity, and ability to cross biological membranes.
The metabolic stability of a drug is a critical pharmacokinetic parameter. The piperidine ring, while often conferring favorable properties, can also be a site of metabolism by cytochrome P450 enzymes. nih.gov The methyl group at the 4-position of the piperidine ring in this compound can influence this metabolism, potentially blocking a site of oxidation and thereby increasing the metabolic stability of the molecule. Strategies such as replacing a phenyl group with a pyridine ring have been shown to decrease the potential for oxidative metabolism and improve metabolic stability. nih.gov
Materials Science Applications
Beyond its utility in the development of pharmaceuticals, the this compound scaffold has found applications in the field of materials science, where its structural and electronic properties are harnessed to create novel materials with specific functions.
Precursor Compounds for Inorganic Material Synthesis and Crystal Engineering
In materials science, precursor compounds are the starting materials for the synthesis of more complex inorganic materials. nih.govfda.gov The selection of a precursor is critical as it can dictate the structure and properties of the final material. nih.gov Pyridine-based ligands, including derivatives of this compound, are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). ub.eduresearchgate.net
For example, 4-methylpyridine (B42270) has been used as a ligand in the synthesis of copper(II) complexes, leading to the formation of one-dimensional supramolecular chains. researchgate.net While this example does not use this compound directly, it illustrates the principle of how such pyridine-containing ligands can be employed in crystal engineering to build extended structures. The bulky and flexible 4-methylpiperidyl group would be expected to influence the packing of the resulting coordination polymers, potentially leading to porous materials with applications in gas storage or catalysis.
Integration into Functional Nanomaterials and Exploration of Electronic Properties
Functional nanomaterials are materials with at least one dimension in the nanoscale that exhibit unique physical and chemical properties. nih.gov The integration of organic molecules like this compound into nanomaterials can impart new functionalities. Pyridine-based compounds have been investigated for their electronic properties and their potential use in organic electronic devices. rsc.orgrsc.org
The electronic properties of materials containing pyridine rings can be tuned by modifying the substituents on the ring. nih.gov The electron-donating or electron-withdrawing nature of the substituent can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects its electronic behavior. The 4-methylpiperidyl group is an electron-donating group, which would influence the electronic properties of any material it is incorporated into.
Research into pyridine-based electron transporting materials for organic solar cells has shown that the intrinsic electron mobilities of these materials are closely related to device performance. rsc.org While specific studies on this compound in this context are not widely reported, the principles suggest that its incorporation into organic electronic materials could be a viable strategy for tuning their properties. The synthesis of functional nanocomposites often involves the self-assembly of molecular building blocks, and the distinct chemical functionalities of this compound make it a candidate for such bottom-up fabrication approaches.
Contributions to Supramolecular Chemistry and Polymer Science
The unique structural features of this compound make it a valuable component in the fields of supramolecular chemistry and polymer science. The pyridine nitrogen atom, with its available lone pair of electrons, serves as a potent hydrogen bond acceptor and a coordination site for metal ions. mdpi.com These interactions are fundamental to the construction of larger, well-ordered supramolecular assemblies and functional polymers.
In supramolecular chemistry, pyridine-containing ligands are extensively used to drive the self-assembly of complex architectures. strath.ac.ukmdpi.com By coordinating with metal centers, they facilitate the formation of coordination polymers, where the pyridine unit acts as a linker connecting metal ions into one-, two-, or three-dimensional networks. researchgate.netnih.govmdpi.com The specific geometry and connectivity of these polymers can be controlled by the choice of metal ion and the substitution pattern on the pyridine ring. The this compound molecule is well-suited for this role, offering a monodentate coordination site through its pyridine nitrogen. The bulky and flexible methylpiperidyl group can further influence the final structure by directing the packing of the polymer chains and establishing weaker intermolecular interactions.
| System Type | Linker/Monomer Example | Key Interactions | Resulting Structure | Reference |
|---|---|---|---|---|
| Coordination Polymer | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Metal-ligand coordination (Npy, Ocarboxylate) | 2D and 3D frameworks | nih.gov |
| Coordination Polymer | 5-Methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate | Metal-ligand coordination, Hydrogen bonding | 1D zigzag chains forming 2D supramolecular networks | mdpi.com |
| Supramolecular Liquid Crystal | 4-(alkoxyphenylazo) pyridines + Carboxylic acid | Intermolecular H-bonding (Pyridine-N···HOOC) | Extended mesogens | mdpi.com |
| Supramolecular Cryptand | Cryptand with pyridine-based bridges | C-H---π and π---π stacking | Stacked pair and side-pair superstructures | mdpi.com |
In polymer science, pyridine derivatives are incorporated into macromolecular chains to impart specific functionalities. A prominent example is poly(4-vinylpyridine) (P4VP), a polymer derived from the monomer 4-vinylpyridine, which is structurally related to this compound. Block copolymers containing P4VP, such as polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP), are widely studied for their ability to self-assemble into highly ordered nanostructures like micelles and isoporous membranes. mdpi.com The pyridine units within the P4VP block can be protonated or quaternized, allowing for control over the polymer's solubility and charge characteristics, which is crucial for creating stimuli-responsive materials. mdpi.com Given this precedent, this compound could be envisioned as a functional monomer or a pendant group on a polymer backbone, where its basic nitrogen atom could be used to modulate polymer properties or to act as a binding site.
Investigation as Components in Molecular Wires and Electrocatalytic Systems
The electronic properties of the pyridine ring also position this compound as a candidate for applications in molecular electronics and electrocatalysis.
Molecular Wires In the field of molecular electronics, which aims to use single molecules as electronic components, pyridine groups often serve as effective anchoring units. They can bind molecules to the surfaces of electrodes, a critical requirement for creating stable molecular junctions for conductance measurements. liverpool.ac.uk For instance, pyridyl groups have been used to anchor molecular dyads to gold STM tips and have been considered for binding to materials like indium tin oxide (ITO), a transparent conducting oxide. liverpool.ac.uk The ability of the pyridine nitrogen to coordinate to a surface provides a reliable electrical and mechanical connection. Therefore, this compound possesses the necessary chemical functionality to be investigated as a component or an anchoring group in molecular wire designs.
Electrocatalytic Systems In electrocatalysis, molecular complexes of first-row transition metals are of great interest for mediating chemical transformations, such as the reduction of carbon dioxide (CO₂) or the evolution of hydrogen (H₂). rsc.orgnih.govnih.gov The performance of these catalysts is highly dependent on the ligand environment around the metal center. Pyridine-containing ligands are ubiquitous in this context, as they form stable complexes with metals like chromium, nickel, copper, and cobalt. rsc.orgnih.govnih.gov The pyridine nitrogen coordinates to the metal, and its electronic properties, which can be tuned by substituents, directly influence the redox potentials and catalytic activity of the complex. rsc.orgnih.gov For example, chromium complexes with quaterpyridine ligands and nickel complexes with bis(pyridylimino)isoindoline ligands have been studied for the electrocatalytic reduction of CO₂. rsc.orgnih.gov The this compound scaffold can act as a tunable ligand in such systems, where the pyridine ring provides the essential coordination site, and the 4-methylpiperidyl substituent can be used to modify the steric environment and solubility of the resulting metal complex.
| Catalyst Type / Ligand | Metal Center | Reaction Catalyzed | Key Performance Metric | Reference |
|---|---|---|---|---|
| Quaterpyridine Complex | Cr(III) | CO₂ Reduction to CO | 99.8% Faradaic Efficiency; TOF: 86.6 s⁻¹ | nih.gov |
| Bis(pyridylimino)isoindoline (BPIMeH) | Ni(II) | CO₂ Reduction | Catalytically active, but decomposes over time | rsc.org |
| Bis(pyridylimino)isoindoline (BPIMeH) | Cu(II) | CO₂ Reduction | Catalytically active, but decomposes over time | rsc.org |
| Cobaloxime with Pyridine Axial Ligand | Co | Hydrogen Evolution Reaction (HER) | Pyridine ligand induced better electrocatalytic activity than imidazole | nih.gov |
| Organometallic Heme Analogue (Tetracarbene) | Fe | CO₂ Reduction to CO | >90% Faradaic Efficiency; kobs: 7,800 s⁻¹ | chemrxiv.org |
Q & A
Q. What techniques are recommended for confirming the crystalline structure of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via solvent evaporation are analyzed to determine unit cell parameters (e.g., monoclinic C2/c space group) and intermolecular interactions. Key metrics include C–H⋯C distances (e.g., 2.739 Å for pyridine ring interactions) and π-π stacking distances (e.g., 3.606 Å for anthracene-pyridine dimers) . Complementary techniques like powder XRD and differential scanning calorimetry (DSC) validate phase purity and thermal stability .
Q. How is purity assessed for this compound derivatives post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Nuclear magnetic resonance (¹H/¹³C NMR) identifies functional groups and detects impurities (e.g., unreacted boronic acids). Mass spectrometry (ESI-MS) confirms molecular ion peaks, while elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers address low catalytic efficiency in the alkylation of this compound intermediates?
- Methodological Answer : Optimize Pd-based catalysts (e.g., Pd/C or Pd(OAc)₂) with ligands like PPh₃ to enhance turnover. Use kinetic studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation). For example, reducing nitro groups to amines in 4-(4-halo-3-nitrophenyl)pyridine derivatives requires controlled H₂ pressure (1–3 atm) and acetic acid as a solvent to minimize side reactions . Inert atmospheres (Ar) and anhydrous solvents (e.g., THF) improve yields by preventing catalyst deactivation .
Q. How do π-π stacking and hydrogen bonding influence the supramolecular assembly of this compound derivatives?
- Methodological Answer : Computational modeling (DFT or MD simulations) predicts stacking energies, while SC-XRD reveals directional interactions. For example, face-to-face π-π stacking (3.6 Å) in anthracene-pyridine derivatives stabilizes 1D chains, whereas edge-to-face C–H⋯π interactions (2.7 Å) form cyclic dimers . Solvent polarity during crystallization (e.g., ethanol vs. DMF) modulates these interactions, as shown in comparative crystallography studies .
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts (e.g., tautomerism in pyridine rings) require variable-temperature NMR to assess dynamic equilibria. For example, proton exchange in NH/OH groups can broaden signals, resolved using deuterated solvents (DMSO-d₆) or relaxation agents. Conflicting mass spectra may arise from adduct formation; MALDI-TOF with 2,5-dihydroxybenzoic acid matrix reduces fragmentation artifacts . Cross-validation with IR spectroscopy (e.g., C=O stretches at 1680–1720 cm⁻¹) clarifies functional group assignments .
Q. What strategies mitigate side reactions during functionalization of the piperidyl group in this compound?
- Methodological Answer : Protect the piperidyl nitrogen with Boc groups (tert-butyloxycarbonyl) prior to alkylation/acylation. For example, Boc-protected 4-methylpiperidine reacts selectively with electrophiles (e.g., benzyl chlorides), followed by deprotection with TFA . Reductive alkylation (e.g., NaBH₃CN with aldehydes) minimizes over-alkylation, while monitoring reaction progress via TLC (Rf = 0.4 in EtOAc/hexane) ensures intermediate stability .
Safety and Handling
Q. What precautions are necessary when handling reactive intermediates in this compound synthesis?
- Methodological Answer : Use fume hoods for volatile reagents (e.g., POCl₃ in pyridin-4-yl reactions). Exothermic reactions (e.g., nitration with HNO₃/H₂SO₄) require ice baths and slow reagent addition . PPE (gloves, goggles) is mandatory for carcinogenic solvents (e.g., DCM). For chloromethyl intermediates (e.g., 2-(4-chloromethylphenyl)pyridine), store under N₂ at –20°C to prevent hydrolysis . Spill protocols include neutralization with NaHCO₃ and adsorption via vermiculite .
Data Interpretation
Q. How do researchers analyze conflicting reactivity data in lactone derivatives of this compound?
- Methodological Answer : Beta-propiolactone reacts 50–100× faster with guanosine than beta-butyrolactone due to ring strain and electrophilicity differences. Competitive assays with 4-(p-nitrobenzyl)pyridine as a nucleophile quantify alkylation rates (k₁/k₂) via UV-Vis (λ = 320 nm) . Contradictions in rate constants (e.g., solvent polarity effects) are resolved using Eyring plots to separate enthalpic/entropic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
